
Pyrrolidin-3-amine hydrochloride
Descripción general
Descripción
Pyrrolidin-3-amine hydrochloride is a compound that is used as a ligand in the enantioselective addition of diethylzinc to aromatic aldehydes leading to optically active secondary alcohols .
Synthesis Analysis
Pyrrolidine is a versatile scaffold for novel biologically active compounds . It can be synthesized from different cyclic or acyclic precursors . In the laboratory, pyrrolidine was usually synthesized by treating 4-chlorobutan-1-amine with a strong base .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
Pyrrolidine is a base. Its basicity is typical of other dialkyl amines . Relative to many secondary amines, pyrrolidine is distinctive because of its compactness, a consequence of its cyclic structure .Physical And Chemical Properties Analysis
Pyrrolidine, also known as tetrahydropyrrole, is an organic compound with the molecular formula (CH2)4NH . It is a cyclic secondary amine, also classified as a saturated heterocycle . It is a colorless liquid that is miscible with water and most organic solvents .Aplicaciones Científicas De Investigación
Construction of Biological Molecules : Pyrrole derivatives, such as Pyrrolidin-3-amine hydrochloride, play a crucial role in constructing biological molecules. They serve as intermediates, wetting agents, and solvents, characterized by low toxicity (Anderson & Liu, 2000).
Synthesis of Pyrrolidines for Medicine and Industry : The synthesis of pyrrolidines can be achieved under mild conditions, which is beneficial for medical and industrial applications. This involves the use of N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene (Żmigrodzka et al., 2022).
Synthesis of Novel Polyhydroxylated Pyrrolidines : There is an efficient method for preparing racemic and chiral 3,5-bis(hydroxymethyl)pyrrolidines from 2-azabicyclo[2.2.1]hept-5-enes, offering a promising route for synthesizing new polyhydroxylated pyrrolidines (Alves et al., 2006).
Development of Novel Methods for Functionalized Amines Synthesis : Research has successfully developed new methods for synthesizing pyrrolidines and other functionalized amines, with modest enantioselective reactions for future optimization (Pandiancherri, 2019).
Environmentally Friendly Synthesis Methods : A fast, efficient, and environmentally friendly method has been developed for synthesizing 2,3-cis substituted hydroxy-pyrrolidines using ammonia as a nitrogen source and alpha-picoline borane as a greener reducing agent (Dangerfield et al., 2010).
Synthesis of Substituted Pyridines : The organocatalyzed cycloaddition reaction effectively synthesizes substituted pyridines, enabling the production of compounds like sotorasib, using readily available enamines and enal/ynal/enone substrates (Dai et al., 2022).
C-H Functionalization of Cyclic Amines : Cyclic amines undergo redox-annulations with α,β-unsaturated carbonyl compounds, resulting in ring-fused pyrrolines that can be oxidized or reduced to pyrroles or pyrrolidines (Kang et al., 2015).
Rapid Generation of Complex Pyrrolidines : A rapid, enantioselective method has been demonstrated for rapidly generating complex pyrrolidines from olefins and aldehydes, providing high chemical efficiency and enantiocontrol (Jui et al., 2012).
Attraction of Mexican Fruit Flies : Combinations of AMPu with 1-pyrroline have shown to be about 50% more attractive to Mexican fruit flies than AMPu alone, while 3-pyrroline is not significantly more attractive (Robacker et al., 1997).
Synthesis of 1,4,5-Trisubstituted Pyrrolidine-2,3-Diones : 1,4,5-trisubstituted pyrrolidine-2,3-diones can be synthesized using a low-energy pathway, with kinetic selectivity being more significant than thermodynamic selectivity for forming main products (Nguyen et al., 2022).
Electrochemical Aliphatic C-H Amination Strategy : An electrochemical aliphatic C-H amination strategy provides uniform access to pyrrolidines and piperidines, enabling efficient synthesis of both 5- and 6-membered ring formations (Herold et al., 2018).
Visible Light-Induced Piperidine Synthesis : Iodine-catalyzed Csp3-H amination under visible light effectively enables selective piperidine formation, overcoming the preference for pyrrolidine synthesis based on halogenated nitrogen intermediates (Zhang & Muñiz, 2017).
Potential Herbicidal and Fungicidal Activities : 4-amino tetramic acid derivatives show potential herbicidal and fungicidal activities against various plants, with two showing good activity against Arabidopsis thaliana and one showing instinct fungicidal activity against Pythium sp. (Liu et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Pyrrolidine has become an attractive tool in modern synthetic chemistry both in academic and industrial settings, offering access to enantiopure molecules . For several amine-containing drugs, biotransformations were applied in the process routes, improving the original syntheses employing classical chemical methods .
Propiedades
IUPAC Name |
pyrrolidin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPLFOLRHWBLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60639850 | |
| Record name | Pyrrolidin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60639850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidin-3-amine hydrochloride | |
CAS RN |
103831-11-4, 122458-34-8 | |
| Record name | 3-Pyrrolidinamine, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103831-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidin-3-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60639850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







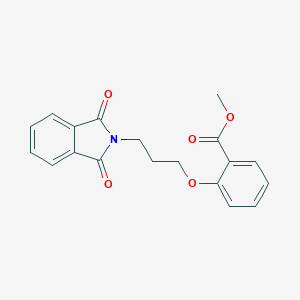

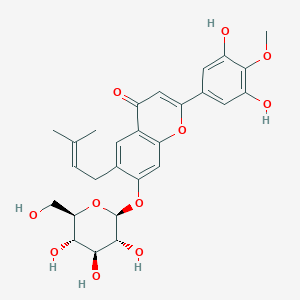
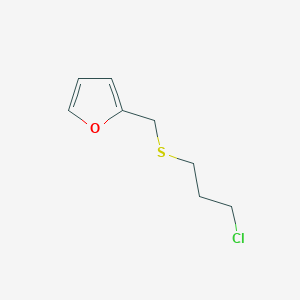
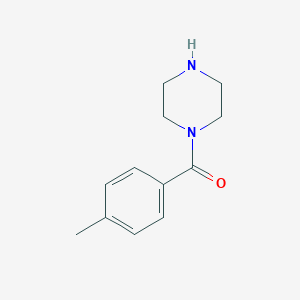


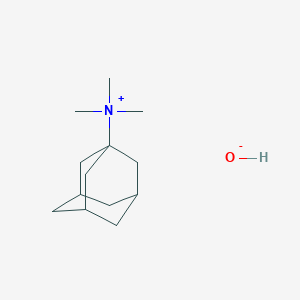
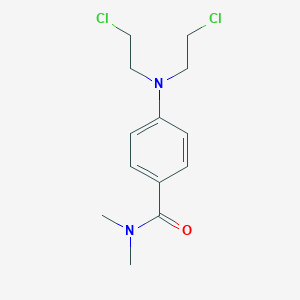
![5-[[4-(Dimethylamino)phenyl]diazenyl]benzene-1,3-disulfonic acid](/img/structure/B39428.png)